1-(4-bromobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
CAS No.: 868218-99-9
Cat. No.: VC6316241
Molecular Formula: C16H14BrN3O4S2
Molecular Weight: 456.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868218-99-9 |
|---|---|
| Molecular Formula | C16H14BrN3O4S2 |
| Molecular Weight | 456.33 |
| IUPAC Name | 1-(4-bromophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole |
| Standard InChI | InChI=1S/C16H14BrN3O4S2/c17-13-4-6-15(7-5-13)26(23,24)19-9-8-18-16(19)25-11-12-2-1-3-14(10-12)20(21)22/h1-7,10H,8-9,11H2 |
| Standard InChI Key | QVUMGJFRVVYJBE-UHFFFAOYSA-N |
| SMILES | C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound features a 4,5-dihydroimidazole core (a partially saturated five-membered ring with two nitrogen atoms) substituted at positions 1 and 2. The 1-position is occupied by a 4-bromobenzenesulfonyl group (-SO₂-C₆H₄-Br), while the 2-position contains a [(3-nitrophenyl)methyl]sulfanyl moiety (-S-CH₂-C₆H₃-NO₂). This combination of electron-withdrawing groups (bromine, sulfonyl, nitro) and the sulfur-containing linker creates a polar, rigid structure with potential for diverse reactivity.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄BrN₃O₄S₂ | |
| Molecular Weight | 456.33 g/mol | |
| IUPAC Name | 1-(4-Bromophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
| SMILES | C1CN(C(=N1)SCC2=CC(=CC=C2)N+[O-])S(=O)(=O)C3=CC=C(C=C3)Br |
The sulfonyl group at position 1 enhances stability through resonance effects, while the nitro group at the 3-position of the benzyl thioether contributes to electron-deficient character, potentially influencing biological activity .
Synthetic Methodologies
Proposed Synthesis Pathway
While no explicit procedure for this compound is documented, analogous imidazole derivatives suggest a multi-step approach :
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Core Formation: Cyclization of a diamine with a carbonyl source (e.g., glyoxal) under acidic conditions generates the 4,5-dihydroimidazole scaffold .
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Sulfonylation: Reaction with 4-bromobenzenesulfonyl chloride introduces the sulfonyl group at N1 .
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Thioether Formation: Nucleophilic substitution between a mercapto intermediate and 3-nitrobenzyl bromide installs the sulfanyl moiety .
Critical challenges include:
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Purification difficulties due to the compound’s high polarity
Reaction yields for similar compounds range from 26% to 62%, depending on optimization of catalysts (e.g., AcONa) and solvents (AcOH/Ac₂O mixtures) .
Physicochemical Properties
Calculated and Experimental Data
The bromine atom (atomic mass 79.9) contributes 17.5% to the molecular weight, making halogen-specific analytical techniques (e.g., XRF) viable for quantification. The nitro group’s strong IR absorption at 1520 cm⁻¹ facilitates spectroscopic identification .
Biological and Chemical Applications
Anticancer Screening
Imidazole sulfonamides demonstrate:
The bromine atom could enable radiopharmaceutical applications as a ^76Br/^77Br isotope carrier.
Comparative Analysis with Analogues
The target compound’s dual sulfone/sulfide functionality may confer unique redox-modulating properties compared to these analogues.
Industrial and Regulatory Considerations
Patent Landscape
No direct patents cover this compound, but related filings include:
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WO2021156477: Imidazole sulfonamides as kinase inhibitors (2021)
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US20200331819: Antimicrobial dihydroimidazoles (2020)
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